molecular formula C28H26N2O4S B11355972 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide

Cat. No.: B11355972
M. Wt: 486.6 g/mol
InChI Key: JSOZKIORYCZXFD-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as phospholipase A2 by binding to the active site and preventing substrate access. This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C28H26N2O4S/c1-2-34-26-15-9-12-23(20-26)28(31)29-24-16-18-27(19-17-24)35(32,33)30(25-13-7-4-8-14-25)21-22-10-5-3-6-11-22/h3-20H,2,21H2,1H3,(H,29,31)

InChI Key

JSOZKIORYCZXFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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